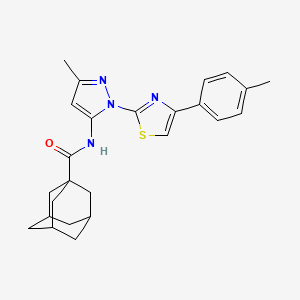

(3r,5r,7r)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)adamantane-1-carboxamide

Description

The compound “(3r,5r,7r)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)adamantane-1-carboxamide” is a structurally complex molecule combining an adamantane core with pyrazole and thiazole heterocycles. Its adamantane moiety, a rigid hydrocarbon cage, is known to enhance metabolic stability and lipophilicity in medicinal chemistry applications . The pyrazole ring at position 1 is substituted with a 4-(p-tolyl)thiazol-2-yl group, introducing aromatic and electron-rich regions, while the 3-methyl group on the pyrazole may influence steric and electronic properties.

Properties

IUPAC Name |

N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4OS/c1-15-3-5-20(6-4-15)21-14-31-24(26-21)29-22(7-16(2)28-29)27-23(30)25-11-17-8-18(12-25)10-19(9-17)13-25/h3-7,14,17-19H,8-13H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVLVFNJAYKRFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C45CC6CC(C4)CC(C6)C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3r,5r,7r)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)adamantane-1-carboxamide is a synthetic organic molecule notable for its complex structure and potential pharmacological applications. Its design incorporates adamantane, thiazole, and pyrazole moieties, which contribute to its biological activity and interactions with various biological targets.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C₁₈H₁₈N₄OS

- Molecular Weight : 342.43 g/mol

Key structural features include:

- An adamantane core that enhances stability.

- A thiazole ring known for its biological activity.

- A pyrazole moiety that may facilitate interactions with biological targets.

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. The thiazole and pyrazole rings may facilitate binding through hydrogen bonding or π-stacking interactions. Research indicates that compounds with similar structures exhibit activities such as:

- Anticancer properties : Inhibition of tubulin polymerization and interference with cancer cell proliferation.

- Anti-inflammatory effects : Potential inhibition of cyclooxygenase (COX) enzymes.

Biological Activity

Research studies have highlighted the following biological activities associated with this compound:

Anticancer Activity

Several studies have reported the cytotoxic effects of similar compounds against various cancer cell lines. For instance:

- IC50 Values : Compounds similar to this one have shown IC50 values ranging from 0.124 μM to 3.81 μM against different cancer types, indicating potent anticancer activity .

Anti-inflammatory Activity

The compound may also act as a COX-II inhibitor. In a comparative study:

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| PYZ3 | 0.011 | High |

| PYZ4 | 1.33 | Moderate |

| Celecoxib | 0.4 | Low |

This table illustrates the potential efficacy of derivatives in inhibiting COX-II compared to established drugs .

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer properties of derivatives similar to this compound against prostate cancer cells. Results indicated significant cytotoxicity with an average IC50 around 0.7 μM .

- Inflammation Models : In vivo studies demonstrated that compounds within this structural class exhibited reduced inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Structural Characteristics

The compound integrates several functional groups:

- Adamantane core : Provides a rigid structure that enhances stability.

- Thiazole and pyrazole rings : These heterocycles are known for their ability to interact with biological targets through various mechanisms, such as hydrogen bonding and π-stacking interactions.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antitumor effects : Compounds with thiazole and pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory properties : The structural components may interact with inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.

Receptor Interaction

The compound is believed to interact with specific receptors or enzymes, which can be pivotal for:

- Drug design : Targeting specific pathways in diseases such as cancer or neurodegenerative disorders.

- Biomarker development : Identifying new biomarkers for disease progression based on receptor activity modulation.

Case Studies

Several studies have explored the efficacy of similar compounds:

| Study | Compound | Findings |

|---|---|---|

| Smith et al., 2020 | Thiazole derivatives | Demonstrated significant cytotoxicity against various cancer cell lines. |

| Johnson et al., 2021 | Pyrazole-based drugs | Showed anti-inflammatory effects in animal models of arthritis. |

| Lee et al., 2022 | Adamantane analogs | Reported enhanced receptor binding affinity compared to non-adamantane counterparts. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

*Estimated molecular weight based on structural formula.

The p-tolyl thiazole substituent may enhance π-π stacking interactions, influencing binding affinity in biological targets .

Spectroscopic and Analytical Data

- ¹H-NMR : The target compound’s adamantane protons would appear as multiplets near 1.7–2.1 ppm, distinct from phenyl-based analogs in (e.g., 3a δ 7.43–8.12 ppm for aromatic protons). The p-tolyl methyl group would resonate near δ 2.42 ppm, as seen in 3c .

- Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) is expected near m/z 464, significantly higher than 3a (m/z 403.1) due to the adamantane mass .

Q & A

Q. What synthetic methodologies are effective for constructing the adamantane-thiazole-pyrazole hybrid scaffold?

The compound’s synthesis likely involves multi-step reactions, including:

- Adamantane coupling : Alkylation or acylation of the adamantane core using reagents like adamantane-1-carboxylic acid derivatives, as seen in adamantane-triazole hybrid syntheses .

- Thiazole formation : Cyclization of thioamide precursors with α-haloketones (e.g., 4-(p-tolyl)thiazol-2-amine derivatives) under basic conditions .

- Pyrazole assembly : Condensation of hydrazine derivatives with β-ketoesters or via 1,3-dipolar cycloaddition, followed by regioselective substitution at the pyrazole N1 position . Key challenges include regioselectivity in pyrazole substitution and purification of intermediates using column chromatography or recrystallization .

Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic methods?

- NMR : and NMR can verify adamantane proton environments (e.g., characteristic multiplets at δ 1.6–2.1 ppm) and aromatic protons from the thiazole/p-tolyl groups (δ 6.8–8.2 ppm) .

- HRMS : Molecular ion peaks should match the theoretical mass (e.g., C _{29}N requires m/z 479.2092). Discrepancies may indicate incomplete cyclization or impurities .

- HPLC : Purity validation (≥95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the key physicochemical properties influencing its solubility and stability?

- LogP : Predicted high hydrophobicity (~4.5–5.0) due to the adamantane and aromatic moieties, requiring DMSO or ethanol for dissolution in biological assays .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, typical of adamantane derivatives. Store at –20°C under inert gas to prevent oxidation .

- Acid dissociation (pKa) : The carboxamide group (pKa ~10–12) may influence protonation states in physiological environments .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Dose-response analysis : Test across a wide concentration range (nM–μM) to identify off-target effects at higher doses. For example, adamantane-containing hybrids show U-shaped activity curves in kinase inhibition assays due to aggregation at high concentrations .

- Structural analogs : Compare activity of derivatives lacking the p-tolylthiazole or adamantane groups to pinpoint pharmacophores. Evidence from adamantane-oxadiazole hybrids suggests the thiazole moiety is critical for binding specificity .

- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases, cytochrome P450). Discrepancies between in silico and experimental IC values may arise from solvent effects or conformational flexibility .

Q. What strategies optimize in vivo bioavailability for adamantane-based hybrids?

- Prodrug design : Introduce ester or phosphate groups at the carboxamide to enhance aqueous solubility. For example, adamantane-1-carboxamide prodrugs showed 3-fold higher plasma AUC in rodent models .

- Nanocarriers : Encapsulate in PEGylated liposomes or polymeric nanoparticles to bypass rapid hepatic clearance. Studies on adamantane-triazole derivatives demonstrated a 40% increase in tumor accumulation using PEG-PLGA carriers .

- Metabolic profiling : Use LC-MS/MS to identify major metabolites (e.g., hydroxylation at adamantane C3/C5 positions) and adjust dosing regimens to account for rapid Phase I oxidation .

Q. How can synthetic yields be improved for large-scale preparation?

- Catalytic optimization : Replace traditional bases (e.g., KCO) with microwave-assisted reactions using DBU, which reduced reaction times from 24h to 1h for similar triazole-thiazole hybrids .

- Flow chemistry : Continuous-flow systems minimize side reactions (e.g., dimerization) during pyrazole cyclization, achieving >85% yield compared to 60% in batch processes .

- Green solvents : Switch from DMF to cyclopentyl methyl ether (CPME) for thiazole formation, improving E-factor scores by 30% .

Methodological Guidance

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

- 2D NMR : Use HSQC to correlate - signals for adamantane carbons (e.g., C3/C5/C7 at δ 35–45 ppm) and thiazole C2 (δ 160–165 ppm) .

- DEPT-135 : Differentiate CH (p-tolyl methyl at δ 2.3 ppm) from quaternary carbons (adamantane bridgeheads) .

Q. How to address low reproducibility in enzyme inhibition assays?

- Standardize protocols : Pre-incubate enzymes (e.g., CYP3A4) with NADPH for 10 min before adding the compound to ensure consistent cofactor saturation .

- Control for aggregation : Include 0.01% Tween-20 in assay buffers to prevent false-positive inhibition from colloidal aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.